4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid
Description
Properties
IUPAC Name |
4-(oxolane-2-carbonylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c14-11(10-2-1-7-17-10)13-9-5-3-8(4-6-9)12(15)16/h3-6,10H,1-2,7H2,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHSSDUZVMIPFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid typically involves the reaction of tetrahydrofuran-2-carbonyl chloride with 4-aminobenzoic acid. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction conditions usually involve maintaining the temperature at around 0-5°C initially and then allowing it to reach room temperature.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis method, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.
Reduction: The amide bond can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Carboxylate derivatives.
Reduction: Amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is primarily used in proteomics research . It serves as a biochemical tool for studying protein interactions and functions. Additionally, its unique structure makes it a candidate for exploring new drug development pathways, particularly in the field of medicinal chemistry .
Mechanism of Action
The mechanism of action of 4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is not extensively documented. given its structure, it is likely to interact with proteins and enzymes, potentially inhibiting or modifying their activity. The tetrahydrofuran ring may facilitate binding to specific molecular targets, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Benzoic Acid Derivatives with Heterocyclic Moieties
Compound A : 4-(3-Chloro-2-(4-hydroxyphenyl)-4-oxoazetidin-1-yl)benzoic acid (SS3)
- Structure: Contains a β-lactam (azetidinone) ring fused with a 4-hydroxyphenyl group.
- Synthesis: Reacts 4-[4-(hydroxybenzylidene)amino]benzoic acid with chloroacetyl chloride in dioxane under reflux .
- Key Differences: The azetidinone ring introduces a strained four-membered lactam, enhancing electrophilicity compared to the tetrahydrofuran-based amide. Molecular Weight: ~352.75 g/mol (estimated from C₁₇H₁₃ClN₂O₄), significantly higher than the target compound. Potential Applications: β-Lactam derivatives are often explored for antimicrobial activity .
Compound B : 4-(2-[4-(Dimethylamino)phenyl]-4-oxo-1,3-thiazolidin-3-yl)-benzoic acid (SS4)
- Structure: Incorporates a thiazolidinone ring linked to a dimethylaminophenyl group.
- Synthesis: Condensation of 4-[(4-(dimethylamino)benzylidene)amino]benzoic acid with mercaptoacetic acid in DMF .
- Key Differences: The thiazolidinone ring provides sulfur-based nucleophilicity, contrasting with the oxygen-rich tetrahydrofuran group. Applications: Thiazolidinones are studied for anti-inflammatory and antidiabetic properties .
Benzoic Acid Derivatives with Sulfonamide and Hydrazide Functional Groups
Compound C : 4-Methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide
- Structure: Combines sulfonamide, acetylaminophenyl, and hydrazide groups.
- Synthesis : Derived from sulfonylation and hydrazide formation steps .
- Key Differences :
Compound D : 2-{[3-(Tetrahydro-2-furanyl)anilino]carbonyl}benzoic acid
- Structure: Features a benzoic acid core with a tetrahydrofuran-linked anilino carbonyl group.
- Molecular Weight: 341.37 g/mol (C₁₉H₁₉NO₅) .
- Key Differences: The extended conjugation between the anilino and carbonyl groups may alter UV absorption profiles (e.g., λmax shifts) compared to the simpler tetrahydrofuran amide .
Physicochemical and Spectral Comparisons
Biological Activity
4-[(Tetrahydrofuran-2-ylcarbonyl)amino]benzoic acid is a benzoic acid derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, exploring its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name, which highlights its functional groups and structural characteristics. The tetrahydrofuran moiety contributes to its unique properties, influencing both solubility and reactivity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as inflammation and cell proliferation.
- Receptor Interaction : It is hypothesized that the compound binds to receptors that modulate cellular signaling pathways.
Antimicrobial Activity
Research indicates that derivatives of benzoic acid, including this compound, exhibit antimicrobial properties. For instance:
- In vitro Studies : Various studies have demonstrated significant antimicrobial activity against bacterial strains, suggesting potential applications in treating infections.
Anticancer Properties
The compound has been investigated for its anticancer effects:
- Cell Line Studies : In vitro tests on cancer cell lines (e.g., MCF-7, HepG2) show promising results regarding cytotoxicity. The compound's IC50 values indicate effective inhibition of cell growth, supporting its potential as an anticancer agent .
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been noted:
- Mechanistic Studies : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines, thereby reducing inflammation in various models.
Case Studies and Research Findings
- Inhibition of Cholinesterase Enzymes : Some studies have compared the activity of benzoic acid derivatives against cholinesterase enzymes, revealing that certain compounds exhibit competitive inhibition similar to established drugs like donepezil .
- Proteasome Activation : Research has shown that benzoic acid derivatives can enhance the activity of the ubiquitin-proteasome system (UPS), which plays a critical role in protein degradation and cellular homeostasis .
- Cytotoxicity Assessment : A study involving human foreskin fibroblasts indicated that certain concentrations of the compound did not exhibit cytotoxic effects while promoting proteasomal activity, suggesting a favorable safety profile for therapeutic applications .
Q & A
Basic Research Question
- HPLC-MS : Quantifies purity (>95%) and detects hydrolytic degradation products (e.g., free 4-aminobenzoic acid).
- Thermogravimetric Analysis (TGA) : Assesses thermal stability; decomposition temperatures above 200°C suggest suitability for high-temperature applications.
- pH-dependent solubility studies : UV-Vis spectroscopy at λmax ~260 nm reveals solubility changes in buffers (pH 2–12), informing formulation strategies .
How do electronic effects of the tetrahydrofuran moiety influence the compound's reactivity in biological systems?
Advanced Research Question
The tetrahydrofuran ring introduces electron-donating effects via its oxygen atom, altering the electrophilicity of the carbonyl group. This impacts:
- Enzyme binding : DFT calculations (e.g., Gaussian 09) predict hydrogen-bonding interactions with active sites, such as serine hydrolases.
- Metabolic stability : In vitro assays (e.g., liver microsomes) show reduced oxidation compared to furan-containing analogs due to steric shielding .
What strategies mitigate contradictions between computational predictions and experimental data for this compound's bioactivity?
Advanced Research Question
- Docking vs. MD simulations : Use AutoDock Vina for preliminary docking, followed by GROMACS molecular dynamics (100 ns simulations) to account for protein flexibility.
- SAR studies : Modify substituents (e.g., replacing tetrahydrofuran with piperidine) to test predicted binding affinities. Cross-validate with SPR (surface plasmon resonance) for kinetic binding data .
What are the optimal conditions for synthesizing metal-organic frameworks (MOFs) using this compound as a linker?
Advanced Research Question
- Solvothermal synthesis : Combine with Zn(NO₃)₂·6H₂O in DMF/water (3:1 v/v) at 120°C for 48 hours.
- Linker geometry : The benzoic acid group coordinates with metal nodes, while the tetrahydrofuran moiety increases porosity. BET surface areas >1000 m²/g indicate potential for gas storage .
How does this compound compare to structurally similar analogs in terms of pharmacokinetic properties?
Basic Research Question
- LogP measurements : Shake-flask method (octanol/water) reveals LogP ≈1.5, indicating moderate lipophilicity.
- Permeability assays : Caco-2 cell monolayers show Papp <1×10⁻⁶ cm/s, suggesting poor oral bioavailability without prodrug modification .
What crystallographic software tools are recommended for resolving twinning or disorder in its crystal structures?
Advanced Research Question
- SHELXT : For initial phase determination in cases of pseudo-merohedral twinning.
- Olex2 GUI : Visualize disorder in the tetrahydrofuran ring and refine using restraints (e.g., DELU and SIMU commands).
- PLATON : Validate symmetry operations and hydrogen-bonding networks .
What role does this compound play in the development of fluorescent probes or sensors?
Advanced Research Question
The benzoic acid group enables conjugation to fluorophores (e.g., dansyl chloride), while the tetrahydrofuran moiety modulates emission wavelengths. Applications include:
- pH sensors : Fluorescence quenching at acidic pH due to protonation of the amino group.
- Metal ion detection : Titration with Cu²+ shows a Stern-Volmer constant (Ksv) of 1.2×10³ M⁻¹ .
How can contradictory NMR data (e.g., unexpected splitting patterns) be rationalized for derivatives of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
